molecular formula C23H50N2O5 B1622544 TEA-Myristaminopropionate CAS No. 61791-98-8

TEA-Myristaminopropionate

Cat. No.: B1622544
CAS No.: 61791-98-8
M. Wt: 434.7 g/mol
InChI Key: PVCNGYDTTQPFPJ-UHFFFAOYSA-N
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Description

TEA-Myristaminopropionate (INCI Name) is a triethanolamine (TEA) salt derived from myristaminopropionic acid. Its chemical structure comprises a C14 myristic acid chain linked to an aminopropionate group, complexed with TEA (2,2',2"-nitrilotriethanol) in a 1:1 molar ratio . Key properties include:

  • CAS No.: 61791-98-8
  • EINECS No.: 263-210-3
  • Function: Primarily acts as an antistatic agent and surfactant in cosmetic formulations .
  • Applications: Used in hair care products (e.g., conditioners) to reduce static and improve texture. It may also serve as a mild emulsifier due to its amphiphilic structure .

Properties

CAS No.

61791-98-8

Molecular Formula

C23H50N2O5

Molecular Weight

434.7 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;tetradecyl 2-aminopropanoate

InChI

InChI=1S/C17H35NO2.C6H15NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17(19)16(2)18;8-4-1-7(2-5-9)3-6-10/h16H,3-15,18H2,1-2H3;8-10H,1-6H2

InChI Key

PVCNGYDTTQPFPJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCOC(=O)C(C)N.C(CO)N(CCO)CCO

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C(C)N.C(CO)N(CCO)CCO

Other CAS No.

61791-98-8

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, N-tetradecyl-, compd. with 2,2’,2’‘-nitrilotris(ethanol) (1:1) typically involves the reaction of beta-Alanine with N-tetradecylamine and 2,2’,2’'-nitrilotris(ethanol). The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through various techniques such as distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

    Reduction: It can also participate in reduction reactions, where it gains electrons and forms reduced products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: The compound is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates .

Biology: In biological research, it is used to study the interactions between surfactants and biological membranes .

Industry: In industrial applications, it is used as an emulsifier, dispersant, and detergent in various formulations .

Mechanism of Action

The mechanism by which beta-Alanine, N-tetradecyl-, compd. with 2,2’,2’'-nitrilotris(ethanol) (1:1) exerts its effects is primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and interaction of molecules. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, which can alter membrane permeability and protein function .

Comparison with Similar Compounds

TEA-Myristate

  • CAS No.: 41669-40-3
  • EINECS No.: 255-486-9
  • Structure : Tris(2-hydroxyethyl)ammonium myristate (C14 carboxylate + TEA).
  • Function : Emulsifier and surfactant .
  • Key Differences: Lacks the aminopropionate group, making it less effective as an antistatic agent compared to this compound. Superior emulsifying properties due to the carboxylate group’s ionic nature .

TEA-Lauroyl Derivatives (e.g., TEA-Lauroyl Lactate)

  • Structure : C12 lauric acid chain with ester or amide linkages.
  • Function : Emulsifiers and stabilizers in creams and lotions.
  • Key Differences :
    • Shorter carbon chain (C12 vs. C14) reduces lipid solubility but enhances water dispersibility.
    • Lauroyl derivatives (e.g., TEA-Lauroyl Lactate) are less effective in conditioning but excel in lightweight formulations .

TEA-Oleate

  • Structure : C18 oleic acid (unsaturated) + TEA.
  • Function : Emulsifier and moisturizer .
  • Key Differences: Unsaturated C18 chain increases oxidative instability but enhances skin penetration. Less suited for high-pH formulations compared to saturated derivatives like this compound .

Data Table: Comparative Overview

Compound CAS No. Carbon Chain Functional Group Primary Function
This compound 61791-98-8 C14 Aminopropionate + TEA Antistatic, Surfactant
TEA-Myristate 41669-40-3 C14 Carboxylate + TEA Emulsifier, Surfactant
TEA-Lauroyl Lactate N/A C12 Lactate ester + TEA Emulsifier, Stabilizer
TEA-Oleate N/A C18 (unsaturated) Carboxylate + TEA Emulsifier, Moisturizer

Research Findings and Grouping Analysis

Performance in Formulations

  • This compound: Excels in conditioning and static reduction due to its amine group’s cationic interaction with keratin .
  • TEA-Myristate : Preferred for oil-in-water emulsions owing to strong ionic surfactant behavior .

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